molecular formula C8H10N2O B15224319 (6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol

(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol

Cat. No.: B15224319
M. Wt: 150.18 g/mol
InChI Key: LGMXOYSVBVYNRT-UHFFFAOYSA-N
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Description

(6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol is a heterocyclic compound featuring a fused cyclopentane-pyrazine core with a hydroxymethyl (-CH2OH) substituent at the 5-position. This structure confers unique electronic and steric properties, distinguishing it from related derivatives.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ylmethanol

InChI

InChI=1S/C8H10N2O/c11-5-6-1-2-7-8(6)10-4-3-9-7/h3-4,6,11H,1-2,5H2

InChI Key

LGMXOYSVBVYNRT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=CN=C2C1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) and typically requires refluxing for several hours.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazine ring or the methanol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Theoretical Insights

  • Adsorption Behavior : CAPD derivatives follow Langmuir isotherm models, combining physisorption (via π-electrons) and chemisorption (via lone pairs on N/O atoms). The hydroxymethyl group in the target compound may enhance chemisorption through hydrogen bonding .
  • DFT/Monte Carlo Simulations : CAPD molecules exhibit high adsorption energies (-200 to -300 kJ/mol) on Fe(110) surfaces. The target compound’s -OH group could further stabilize adsorption via H-bonding with metal oxides .

Q & A

Q. What are the common synthetic routes for (6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol, and how do reaction conditions influence yields?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted pyrazines with cyclopentane derivatives. Key methods include:

  • Hydrogenation of pyrazine precursors (e.g., catalytic hydrogenation with Pt/C under H₂ at 50°C), which reduces double bonds while preserving the methanol substituent .
  • Stereoselective synthesis using chiral catalysts to control the configuration at the 5-position (R/S isomers), as seen in related cyclopenta[b]pyrazine derivatives .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Catalytic Hydrogenation75–85Pt/C, H₂, MeOH, 50°C
Cyclocondensation60–70Acid catalysis, reflux

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the cyclopenta[b]pyrazine core and methanol substituent. Key signals include δ ~3.8 ppm (methanol -CH₂OH) and δ ~2.5–3.0 ppm (cyclopentane protons) .
  • X-ray Crystallography : Resolves stereochemistry at the 5-position (R/S configurations) and validates bond angles in the fused ring system .
  • Mass Spectrometry (HRMS) : Confirms molecular formula (C₉H₁₁N₂O) and detects fragmentation patterns .

Q. What are the known stability challenges for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Degradation : Decomposes above 88°C, forming pyrazine byproducts. Storage at 2–8°C in inert atmospheres is recommended .
  • Oxidative Sensitivity : The methanol group is prone to oxidation; antioxidants like BHT (0.01% w/v) can stabilize solutions .

Q. Table 2: Stability Profile

ConditionDegradation ProductsMitigation Strategy
High TemperaturePyrazine, cyclopenteneCold storage, argon packing
Light ExposureOxidized methanol derivativesAmber vials, UV filters

Advanced Research Questions

Q. How does stereochemistry at the 5-position (R vs. S) influence biological or functional activity?

Methodological Answer:

  • Flavor Applications : The (5R)-isomer exhibits stronger "roasted" aroma profiles due to enhanced binding to olfactory receptors, while the (5S)-isomer is less potent .
  • Pharmacological Potential : Stereochemistry affects interactions with enzymes (e.g., kinase inhibition). Computational docking studies (AutoDock Vina) can predict enantioselective binding .

Q. What strategies are employed to resolve conflicting data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Comparative Crystallography : Overlay crystal structures of analogs (e.g., amino/carbonitrile derivatives) to identify critical functional groups .
  • Meta-Analysis of Functional Group Effects : For example, replacing -CH₂OH with -CN reduces flavor potency but enhances solubility for drug delivery .

Q. How can advanced chromatographic methods improve quantification in complex matrices?

Methodological Answer:

  • HPLC-MS/MS with Chiral Columns : Achieves enantiomeric separation (e.g., Chiralpak IG-3 column, 90:10 hexane/isopropanol) .
  • Derivatization Protocols : Use of trifluoroacetic anhydride to stabilize the methanol group, enhancing detection limits (LOQ: 0.1 ng/mL) .

Q. What mechanistic insights exist for the compound’s degradation under acidic/basic conditions?

Methodological Answer:

  • Acidic Hydrolysis : Cleavage of the cyclopentane ring via protonation at N1, forming pyrazine-carboxylic acid derivatives (confirmed by LC-QTOF) .
  • Base-Mediated Oxidation : Methanol group converts to formate under strong alkaline conditions (pH >12) .

Q. Table 3: Degradation Pathways

ConditionPathwayMajor Products
pH 2.0Ring-openingPyrazine-carboxylic acid
pH 12.0Methanol oxidationFormate, CO₂

Q. What pharmacological models have been explored for derivatives of this compound?

Methodological Answer:

  • Anticancer Screening : Derivatives with amino/carbonitrile groups (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile) show IC₅₀ values <10 µM against HeLa cells .
  • Neuroactive Potential : Cyclopenta[b]pyrazine scaffolds modulate GABA receptors in rodent models, measured via patch-clamp electrophysiology .

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